Vasicinol
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Overview
Description
(+)-6-Hydroxypeganine, also known as (+)-Vasicinol, 6-Hydroxypeganine, and 6-Hydroxyvasicine, is a naturally occurring alkaloid found in certain plant species. This compound has garnered interest due to its potential pharmacological properties and applications in various fields of science and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-6-Hydroxypeganine typically involves several steps, including the extraction of precursor compounds from natural sources and subsequent chemical reactions to form the desired product. Common synthetic routes may include:
Extraction: Isolation of precursor alkaloids from plant materials.
Chemical Reactions: Conversion of precursors to (+)-6-Hydroxypeganine through reactions such as hydroxylation and cyclization.
Industrial Production Methods
Industrial production of (+)-6-Hydroxypeganine may involve large-scale extraction from plant sources or synthetic methods optimized for high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(+)-6-Hydroxypeganine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced analogs.
Substitution: Substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other alkaloids and complex molecules.
Biology: Investigation of its biological activity and interactions with cellular targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.
Industry: Use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (+)-6-Hydroxypeganine involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to Receptors: Interaction with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
(+)-6-Hydroxypeganine can be compared with other similar alkaloids, such as:
Vasicine: Another alkaloid with similar pharmacological properties.
Peganine: A related compound with distinct biological activities.
Uniqueness
(+)-6-Hydroxypeganine is unique due to its specific chemical structure and the resulting biological activities. Its hydroxyl group at the 6-position differentiates it from other similar compounds and contributes to its distinct pharmacological profile.
Conclusion
(+)-6-Hydroxypeganine is a compound of significant interest due to its potential applications in various scientific fields
Biological Activity
Vasicinol, a pyrroquinazoline alkaloid derived from the plant Adhatoda vasica, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
1. Overview of this compound
This compound (PubChem CID 442934) is one of several alkaloids found in Adhatoda vasica, a plant traditionally used in Ayurvedic medicine. Its structure is characterized by a pyrroquinazoline framework, which is believed to contribute to its biological effects.
2.1 Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In a study assessing the antimicrobial efficacy of various alkaloids from Adhatoda vasica, this compound demonstrated significant activity against several bacterial strains. The results are summarized in Table 1.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 25 |
Pseudomonas aeruginosa | 100 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.
2.2 Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The results indicated that this compound has a significant capacity to scavenge free radicals, with an IC50 value of 6.45 mM, making it effective in reducing oxidative stress in biological systems .
3.1 Angiotensin-Converting Enzyme (ACE) Inhibition
This compound's ability to inhibit ACE was investigated through in vitro assays. The IC50 value for this compound was found to be 6.45 mM, indicating moderate inhibition compared to standard inhibitors like captopril and lisinopril . The binding interactions were analyzed through molecular docking studies, revealing that this compound binds effectively to the active site of ACE, similar to known inhibitors.
Table 2: ACE Inhibition Comparison
Compound | IC50 (mM) | Binding Energy (kcal/mol) |
---|---|---|
This compound | 6.45 | -7.92 |
Captopril | 2.60 | -8.48 |
Lisinopril | 21.88 | -6.97 |
This table illustrates the comparative potency of this compound against ACE, highlighting its potential as a therapeutic agent for managing hypertension.
4.1 In Vivo Studies
In vivo studies have shown that this compound can influence various physiological processes. For instance, a study on rats indicated that administration of this compound led to significant reductions in blood pressure and improvements in cardiac function . Additionally, the metabolism of this compound was tracked through urine and plasma analysis, confirming its bioavailability and metabolic pathways.
4.2 Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. One study reported no significant genotoxic effects at therapeutic doses, suggesting that this compound may be safe for use in clinical settings .
5. Conclusion
This compound presents a promising profile as a bioactive compound with antimicrobial, antioxidant, and ACE-inhibitory activities. Its moderate efficacy in inhibiting ACE positions it as a potential therapeutic agent for cardiovascular diseases. Further research is warranted to explore its full pharmacological potential and safety in human applications.
Properties
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFMOGRHGUPGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(C=CC(=C3)O)N=C2C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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